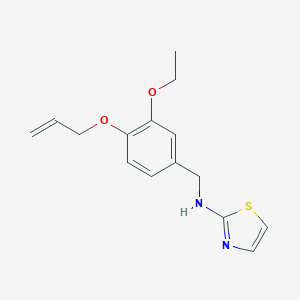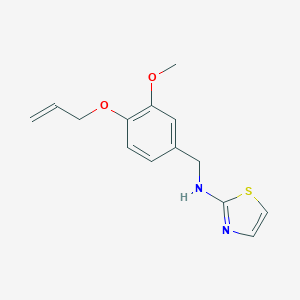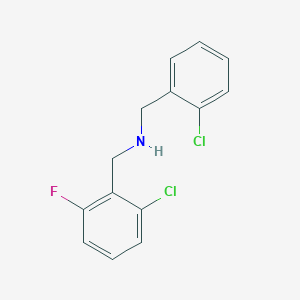![molecular formula C23H23N3O2S B283527 N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]thiophene-2-carboxamide](/img/structure/B283527.png)
N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2-methylbenzoyl group and a phenyl group, which is further connected to a thiophene-2-carboxamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the 2-Methylbenzoyl Group: The piperazine intermediate is then reacted with 2-methylbenzoyl chloride under basic conditions to introduce the 2-methylbenzoyl group.
Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction involving the piperazine derivative and a suitable phenyl halide.
Formation of the Thiophene-2-Carboxamide Moiety: Finally, the thiophene-2-carboxamide group is attached through a coupling reaction with thiophene-2-carboxylic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated phenyl or thiophene derivatives in the presence of a base or acid catalyst.
Major Products
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{4-[4-(2-Methylbenzoyl)piperazin-1-YL]phenyl}-5-nitrofuran-2-carboxamide
- 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]phenyl}thiophene-2-carboxamide
Uniqueness
N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]thiophene-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C23H23N3O2S |
|---|---|
Poids moléculaire |
405.5 g/mol |
Nom IUPAC |
N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C23H23N3O2S/c1-17-5-2-3-6-20(17)23(28)26-14-12-25(13-15-26)19-10-8-18(9-11-19)24-22(27)21-7-4-16-29-21/h2-11,16H,12-15H2,1H3,(H,24,27) |
Clé InChI |
WRSYKIGAUQANFS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
SMILES canonique |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{[4-(allyloxy)-3-ethoxybenzyl]amino}phenyl)butanamide](/img/structure/B283445.png)
![4-({[2-(allyloxy)-1-naphthyl]methyl}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B283448.png)
![4-{[4-(allyloxy)-3-bromo-5-methoxybenzyl]amino}-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B283450.png)
![4-{[4-(allyloxy)-3-ethoxybenzyl]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B283452.png)
![4-(3-Allyloxy-benzylamino)-4H-[1,2,4]triazole-3-thiol](/img/structure/B283454.png)
![N-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-N-(1,3-thiazol-2-yl)amine](/img/structure/B283456.png)


![N-cyclohexyl-2-[2-methoxy-4-[(1,3-thiazol-2-ylamino)methyl]phenoxy]acetamide](/img/structure/B283460.png)
![N-{[2-(allyloxy)-1-naphthyl]methyl}-N-(2H-tetraazol-5-yl)amine](/img/structure/B283461.png)
![N-{[3-CHLORO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B283463.png)
![N-[3-(allyloxy)benzyl]-N-(2H-tetraazol-5-yl)amine](/img/structure/B283465.png)


